![molecular formula C21H27N5O2 B12893477 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione CAS No. 144511-04-6](/img/structure/B12893477.png)
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione typically involves the reaction of 2-benzyl-6-bromobenzo[g]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and quinone functional groups in the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
Scientific Research Applications
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione has several scientific research applications:
Biology: The compound exhibits significant biological activity, including antitumor properties.
Medicine: Due to its antitumor activity, it is being investigated as a potential chemotherapeutic agent.
Industry: The compound’s unique structural properties make it useful in developing new materials and sensors.
Mechanism of Action
The mechanism of action of 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as topoisomerase IIα. The compound acts as a DNA intercalator, disrupting DNA replication and transcription processes, leading to cell death . Additionally, it can produce semiquinone free radicals in enzymatic reducing systems, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,9-Bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione
- 6,9-Bis((2-hydroxyethyl)amino)benzo[g]isoquinoline-5,10-dione
- 6,9-Bis(substituted-amino)benzo[g]isoquinoline-5,10-diones
Uniqueness
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications. Compared to similar compounds, it exhibits higher cytotoxicity against certain cancer cell lines and has a distinct mechanism of action involving DNA intercalation and free radical formation .
Properties
CAS No. |
144511-04-6 |
|---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6,9-bis(4-aminobutylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C21H27N5O2/c22-8-1-3-10-25-16-5-6-17(26-11-4-2-9-23)19-18(16)20(27)14-7-12-24-13-15(14)21(19)28/h5-7,12-13,25-26H,1-4,8-11,22-23H2 |
InChI Key |
HCHOKVZZDXHUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


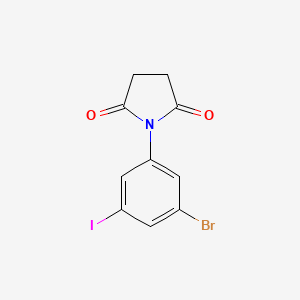
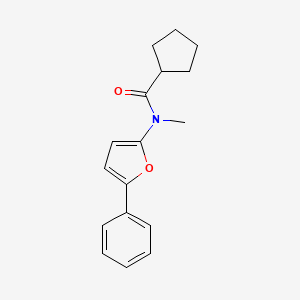
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
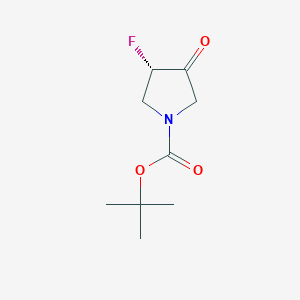
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
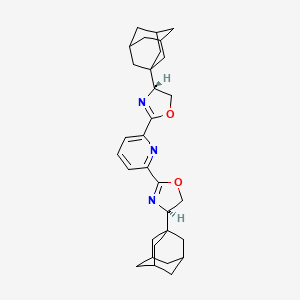
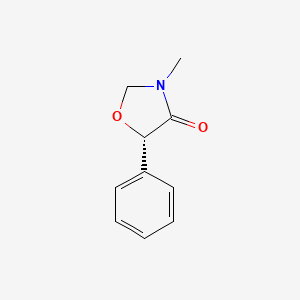

![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
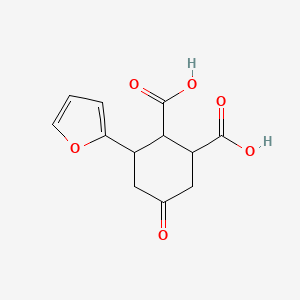
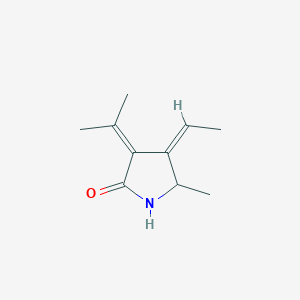

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
